1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

Beschreibung

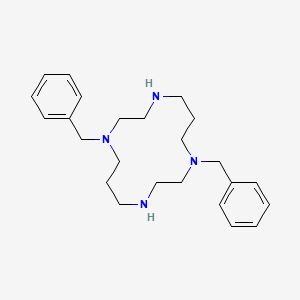

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (CAS: 214078-93-0) is a 14-membered tetraazamacrocycle with two benzyl groups substituted at the 1,8-positions of the cyclam (1,4,8,11-tetraazacyclotetradecane) framework. This compound is synthesized via selective alkylation of cyclam precursors, often involving benzyl halides under controlled conditions to ensure trans-substitution . Its molecular formula is C₂₄H₃₆N₄, with a molecular weight of 380.57 g/mol. The benzyl substituents confer enhanced lipophilicity and steric bulk, influencing its coordination chemistry and applications in catalysis, biomedicine, and materials science .

Eigenschaften

IUPAC Name |

1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFFCRTIFBAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457798 | |

| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214078-93-0 | |

| Record name | 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Strategy for Preparation

The synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane generally involves two major phases:

- Phase 1: Preparation of the 1,4,8,11-tetraazacyclotetradecane macrocyclic core.

- Phase 2: Selective N-benzylation at the 1 and 8 positions to introduce the dibenzyl substituents.

The macrocyclic core is synthesized through multi-step organic reactions starting from acyclic diamines, followed by cyclization and reduction steps. The dibenzyl substitution is then achieved by reacting the macrocycle with benzyl halides under controlled conditions.

Preparation of 1,4,8,11-tetraazacyclotetradecane Core

The most authoritative and industrially relevant preparation method for the tetraazacyclotetradecane core involves a three-step process:

| Step | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Bisacylation | 1,3-diaminopropane + 2 equiv. chloroacetyl chloride, in presence of potassium carbonate, water, and methylene chloride; temperature 0–30°C; 90 min–4 h | Dichlorodiamide intermediate (Formula I) |

| 2 | Cyclization | Dichlorodiamide + 1 equiv. 1,3-diaminopropane, sodium carbonate, acetonitrile; temperature 78–83°C; 20–30 h | Dioxocyclam intermediate (Formula II) |

| 3 | Reduction | Dioxocyclam + reducing agent (Red-Al®, LiAlH4, or borane-THF complex) in toluene; temperature 20–35°C; 90 min–4 h | 1,4,8,11-tetraazacyclotetradecane (Formula III) |

This method is noted for its simplicity, use of inexpensive starting materials, and environmentally acceptable conditions. The bisacylation step forms a dichlorodiamide intermediate, which is cyclized to form a dioxocyclam compound. The final reduction step converts the dioxocyclam to the tetraazacyclotetradecane macrocycle by reducing the amide groups to amines.

Preparation of 1,8-Dibenzyl Substituted Derivative

Once the macrocyclic tetraazacyclotetradecane is obtained, selective benzylation at the 1 and 8 nitrogen atoms is performed. This is typically achieved by:

- Reacting the macrocycle with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.

- The reaction is controlled to achieve dibenzylation specifically at the 1 and 8 positions, avoiding over-alkylation.

- Common bases used include potassium carbonate or sodium hydride.

- The reaction is generally carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Temperature control is critical, often maintained between room temperature and 60°C, to optimize selectivity and yield.

This selective N-benzylation exploits the differing nucleophilicity and steric accessibility of the nitrogen atoms in the macrocycle, allowing for regioselective substitution.

Alternative Routes and Improvements

A Chinese patent (CN113801123B) describes an alternative preparation method focusing on improved intermediates and route design to enhance yield and purity. It highlights:

- Use of 1,2-bis(3-aminopropylamino)ethane as a starting material.

- Protection of amine groups with p-toluenesulfonyl chloride followed by cyclization and deprotection.

- However, this method has drawbacks such as steric hindrance from the protecting group, lower ring-closing efficiency (~73% yield), and complex reaction conditions requiring large amounts of alkali and generating more waste.

- The patent emphasizes a more economical and industrially feasible process with higher total yield and purity, suitable for large-scale production.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bisacylation | 1,3-diaminopropane, chloroacetyl chloride, K2CO3, methylene chloride, water | 0–30 | 1.5–4 h | Formation of dichlorodiamide intermediate |

| Cyclization | Dichlorodiamide, 1,3-diaminopropane, Na2CO3, acetonitrile | 78–83 | 20–30 h | Formation of dioxocyclam intermediate |

| Reduction | Dioxocyclam, Red-Al® or LiAlH4, toluene | 20–35 | 1.5–4 h | Conversion to tetraazacyclotetradecane |

| N-Benzylation (for dibenzyl derivative) | Macrocycle, benzyl halide, base (K2CO3/NaH), solvent (acetonitrile/DMF) | 20–60 | Several hours | Selective substitution at N1 and N8 |

Research Findings and Practical Considerations

- The three-step process for the macrocycle synthesis is well-documented and reproducible with good yields and purity.

- The use of Red-Al® as a reducing agent provides efficient reduction with manageable reaction conditions.

- The cyclization step is the longest and requires careful temperature control to maximize yield.

- Selective dibenzylation requires optimization of reagent stoichiometry and reaction time to avoid over-alkylation.

- Industrial scale-up benefits from the use of inexpensive starting materials and environmentally benign solvents.

- Alternative protection/deprotection strategies may reduce steric hindrance but can complicate purification and increase waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane serves as a versatile ligand in coordination complexes. Its ability to stabilize metal ions enhances their reactivity and stability, making it crucial for various catalytic processes. This compound is particularly valuable in the development of catalysts used in organic reactions and the synthesis of complex materials.

Biomedical Applications

The compound has shown promise in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property improves the solubility and bioavailability of drugs, which is essential for effective treatment outcomes. Researchers are exploring its potential in targeted drug delivery and the development of new therapeutic modalities.

Environmental Remediation

This compound is being studied for its capacity to capture heavy metals from wastewater. This application is particularly relevant in industrial processes where heavy metal pollution poses significant environmental challenges. The compound's chelating properties allow it to bind with toxic metals effectively, facilitating their removal from contaminated water sources.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing complex organic molecules. Its structural characteristics enable the formation of various derivatives that can be utilized in creating new materials and pharmaceuticals. The versatility of dibenzylcyclam makes it a valuable precursor in synthetic pathways.

Analytical Chemistry

The compound is also utilized in developing sensors for detecting metal ions. These sensors provide reliable methods for monitoring environmental pollutants and health-related parameters. The chelating ability of this compound enhances the sensitivity and specificity of these analytical tools.

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Coordination Chemistry | Acts as a ligand in metal complexes | Enhances stability and reactivity of metals |

| Biomedical Applications | Used in drug delivery systems | Improves solubility and bioavailability |

| Environmental Remediation | Captures heavy metals from wastewater | Reduces pollution levels |

| Organic Synthesis | Serves as a building block for complex molecules | Facilitates new material development |

| Analytical Chemistry | Develops sensors for metal ion detection | Provides reliable monitoring methods |

Research Insights

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study published in Molecular Bank demonstrated its use in synthesizing novel cyclam derivatives with enhanced properties for drug delivery systems .

- Research indicated that its chelation properties significantly improve the efficiency of heavy metal removal from industrial wastewater .

- Analytical methods employing this compound have shown increased sensitivity in detecting trace levels of metal ions compared to traditional methods .

Wirkmechanismus

The mechanism of action of 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is exploited in various applications, including catalysis and drug delivery .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns

- 1,8-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-tetraazacyclotetradecane This derivative features electron-withdrawing trifluoromethyl groups on the benzyl substituents. The CF₃ groups enhance solubility in polar solvents and stabilize metal complexes via inductive effects. Crystallographic studies reveal stronger C–H⋯N interactions (centroid-to-centroid distance: 3.653 Å) compared to non-fluorinated analogs, improving supramolecular stability .

- 1,8-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-4,11-dibenzyl-1,4,8,11-tetraazacyclotetradecane

Bulky tert-butyl and hydroxyl groups on the benzyl arms create a sterically hindered environment, reducing ligand flexibility. This derivative forms square-planar Cu(II) complexes with a conserved in-plane ligand field, despite dialkylation at nitrogen . - 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane A dimeric cyclam derivative with two interconnected macrocycles. This structure exhibits high molecular weight (805.24 g/mol) and is identified as an impurity in Plerixafor, a hematopoietic stem cell mobilizer. Its branched architecture disrupts metal coordination selectivity compared to monomeric analogs .

Substituent Effects on Metal Coordination

Functional and Application-Based Comparisons

Stability and Supramolecular Interactions

- Crystallographic Stability: Non-fluorinated benzyl derivatives (e.g., 1,8-dibenzyl-cyclam) exhibit weaker intermolecular interactions (C–H⋯N distances > 3.8 Å) compared to fluorinated analogs . CF₃-substituted derivatives form tubular chains via C–H⋯F interactions, enhancing thermal stability .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Cyclam Derivatives

Table 2: Crystallographic Parameters of Selected Derivatives

| Compound | Space Group | Unit Cell Dimensions (Å) | Centroid Interactions (Å) |

|---|---|---|---|

| 1,8-Dibenzyl-cyclam | P2₁/a | a=10.778, b=13.809, c=11.420 | 3.82 (C–H⋯N) |

| 3,3’-(Hexamethyl-cyclam)-dipropanenitrile | P2₁/c | a=12.341, b=14.562, c=10.229 | 3.653 (C≡N⋯C≡N) |

| 1,8-Bis(CF₃-benzyl)-cyclam | P-1 | a=9.874, b=11.302, c=15.637 | 3.21 (C–H⋯F) |

Biologische Aktivität

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (DBTAT) is a synthetic compound belonging to the class of tetraazamacrocycles. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of DBTAT based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C24H36N4

- CAS Number : 214078-93-0

- Molecular Weight : 380.57 g/mol

DBTAT's biological activity is primarily attributed to its ability to form stable complexes with metal ions and its interactions with biological macromolecules. The compound has shown potential in:

- Metal Ion Chelation : DBTAT can chelate metal ions such as copper(II), which is significant in the context of radiopharmaceuticals and targeting specific cellular pathways .

- Receptor Modulation : Studies indicate that DBTAT may influence G-protein-coupled receptors (GPCRs), which are crucial targets in drug development due to their role in various physiological processes .

Anticancer Activity

Research has demonstrated that DBTAT exhibits cytotoxic effects against several cancer cell lines. The mechanism involves:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation by disrupting cell cycle progression.

A study reported that DBTAT significantly reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when tested at various concentrations (Table 1) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

DBTAT has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial membranes and inhibit metabolic functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Copper Complexes

In a comparative study involving copper(II) complexes of DBTAT, researchers found that these complexes exhibited enhanced stability and biological activity compared to conventional tetraazamacrocyclic complexes. The study highlighted the potential use of these complexes in targeted radiotherapy for cancer treatment .

Case Study 2: Somatostatin Analogues

DBTAT derivatives have been synthesized and evaluated as somatostatin analogues. These compounds showed improved pharmacokinetic properties and enhanced receptor binding affinity compared to native somatostatin peptides. This modification could lead to better therapeutic agents for treating neuroendocrine tumors .

Q & A

Basic: What are the established synthetic routes for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, and what key parameters influence yield?

Answer:

The synthesis involves benzylation of cyclam (1,4,8,11-tetraazacyclotetradecane) using benzyl halides or benzaldehyde derivatives. Key steps include:

- Reagents : Benzyl chloride or benzaldehyde derivatives in dry acetonitrile (MeCN) with a base (e.g., DIPEA) to promote selective N-benzylation .

- Conditions : Reflux at 40–60°C for 4–6 hours under inert atmosphere.

- Yield Optimization :

- Solvent purity (anhydrous MeCN) minimizes side reactions.

- Stoichiometric control (2:1 benzylating agent:cyclam) prevents over-alkylation.

- Stepwise addition of reagents improves regioselectivity (targeting 1,8-positions).

Reported yields range from 50–70%, with impurities removed via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .

Basic: Which spectroscopic and electrochemical techniques are most effective for characterizing this macrocycle and its metal complexes?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identifies benzyl group integration (aromatic protons at δ 6.8–7.4 ppm; N–CH₂ at δ 3.5–4.5 ppm) and macrocyclic conformation .

- Cyclic Voltammetry (CV) : Conducted in MeCN with 0.1 M [TBAP] at scan rates 0.05–0.25 Vs⁻¹. For Cu²⁺ complexes, redox peaks (E₁/₂ ≈ +0.35 V vs. Ag/AgCl) indicate metal-centered electron transfer .

- X-ray Crystallography : Resolves ligand geometry (e.g., square-planar vs. distorted octahedral coordination) .

Advanced: How can researchers resolve contradictions in spectroscopic data for benzyl-substituted macrocycles?

Answer:

Common discrepancies arise from dynamic conformations or paramagnetic impurities. Methodological solutions include:

- Variable-Temperature NMR : Conducted at −40°C in CD₂Cl₂ to "freeze" conformational equilibria .

- Paramagnetic Suppression : Chelate with diamagnetic ions (e.g., Zn²⁺) before NMR analysis.

- DFT Validation : Compare experimental shifts with B3LYP/6-31G(d)-predicted ¹³C NMR spectra .

Unresolved aromatic splitting (Δδ > 0.2 ppm) may indicate incomplete benzylation, necessitating repurification .

Advanced: What theoretical frameworks guide the study of this compound in coordination chemistry?

Answer:

Research is anchored in:

- Ligand Field Theory (LFT) : Predicts d-orbital splitting (e.g., Cu²⁺: Δ₀ ≈ 15,000 cm⁻¹) and redox behavior.

- Hard-Soft Acid-Base (HSAB) Principles : Explains selectivity for borderline metals (e.g., Ni²⁺) over hard acids like Fe³⁺ .

- DFT Modeling : Computes electron-transfer pathways (e.g., ΔG‡ ≈ 45 kJ/mol for O₂ activation in catalytic cycles) .

Advanced: What experimental design strategies optimize regioselective synthesis?

Answer:

Factorial design (e.g., 2³ designs) evaluates factors:

Advanced: How do solvent and counterion choices affect electrochemical behavior?

Answer:

- Solvent Dielectric : Lower ε (e.g., DMF, ε = 36.7) reduces stabilization of oxidized species, shifting E₁/₂ by −70 mV compared to MeCN (ε = 37.5) .

- Counterion Effects : Bulky ions (e.g., PF₆⁻) weaken ion pairing, increasing E₁/₂ by 60 mV vs. ClO₄⁻ .

Standardize conditions with 0.1 M TBAPF₆ in anhydrous MeCN for reproducibility .

Advanced: How is the kinetic stability of metal complexes assessed under physiological conditions?

Answer:

- Stability Constants (log K) : Determined via pH potentiometry (25°C, I = 0.1 M KCl). For [Cu(L)]²⁺, log K = 18.3 ± 0.2 (vs. 22.1 for unsubstituted cyclam) .

- Accelerated Degradation : Incubate complexes in PBS (37°C) and monitor metal release via ICP-MS. [Cu(L)]²⁺ shows t₁/₂ = 48 h, indicating reduced stability due to benzyl steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.